molecular formula C15H11F3O2 B1334447 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-45-8

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No. B1334447
M. Wt: 280.24 g/mol
InChI Key: UKDJEFILNNPTJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde involves various catalytic processes. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed to provide access to trifluoromethylated naphthoquinones . This method represents a novel trans-acyltrifluoromethylation of internal alkynes, which could potentially be applied to the synthesis of related trifluoromethyl benzyl compounds. Additionally, the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been explored, leading to the synthesis of various naphthol and naphthoquinone derivatives . These methods could be adapted for the synthesis of compounds structurally similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of 2-methoxy-benzaldehyde was analyzed using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of C–H···O short contacts and dimerization in the solid and liquid states . Similarly, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, with its crystal structure determined by X-ray analysis . These studies provide insights into the molecular interactions and structural features that could be present in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in chemical reactions has been extensively studied. For instance, gold-catalyzed tandem intramolecular heterocyclization/Petasis-Ferrier rearrangement of 2-(prop-2-ynyloxy)benzaldehydes has been reported as a route to benzo[b]oxepin-3(2H)-ones . Moreover, boron trifluoride–etherate in fluorinated alcohols has been used as a promoter system for intramolecular alkyne–aldehyde metathesis of o-(3-arylpropargyloxy)benzaldehydes, leading to the formation of 3-aroyl-2H-chromenes . These reactions highlight the potential transformations that 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde could undergo, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the reaction of fluoro-containing 3-oxoesters with benzaldehyde can lead to different products depending on the reaction conditions, demonstrating the influence of fluorine atoms on the reactivity . The presence of the trifluoromethyl group in 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is likely to affect its chemical reactivity and physical properties, such as solubility and boiling point, due to the electron-withdrawing nature of the fluorine atoms.

Scientific Research Applications

  • Synthesis and Characterization:

    • A study by Sharma, Soni, and Dalai (2012) highlights the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, indicating its role in enhancing the oxidative properties and selectivity for benzaldehyde production (Sharma, Soni & Dalai, 2012).
  • Catalytic Applications:

    • Research by Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the efficiency of these nanoparticles under mild conditions (Iraqui, Kashyap & Rashid, 2020).
  • Environmental Impact and Green Chemistry:

    • Caravati, Grunwaldt, and Baiker (2004) studied the selective oxidation of benzyl alcohol to benzaldehyde in supercritical carbon dioxide, emphasizing the environmentally friendly approach and high selectivity of this process (Caravati, Grunwaldt & Baiker, 2004).
  • Applications in Bioproduction:

    • Craig and Daugulis (2013) discussed the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, highlighting the potential of biological routes in benzaldehyde production and the importance of optimizing conditions for enhanced yield (Craig & Daugulis, 2013).
  • Photocatalytic Applications:

    • Lima et al. (2017) demonstrated the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride modified by various post-treatment routes, contributing to an environmentally friendly and efficient synthesis process (Lima et al., 2017).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDJEFILNNPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397494
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

CAS RN

667437-45-8
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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